molecular formula C15H12N2O3 B1192832 GSK3-IN-38

GSK3-IN-38

Cat. No.: B1192832
M. Wt: 268.27
InChI Key: TWKHNBDRVSLZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3-IN-38 is a potent and selective ATP-competitive inhibitor targeting Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase with critical roles in a vast array of cellular signaling pathways . As a key regulatory enzyme, GSK-3 is constitutively active and influences processes including glycogen metabolism, cell proliferation, apoptosis, immune response, and gene transcription . Due to its central role, aberrant GSK-3 activity is implicated in the pathogenesis of numerous diseases, making it a significant target for therapeutic research . The primary research value of this compound lies in its utility as a precise molecular tool to dissect the complex biological functions of GSK-3. In oncology research, GSK3 inhibitors are investigated for their ability to modulate key signaling pathways like Wnt/β-catenin and NF-κB, which can suppress tumor growth and survival in various cancers, including those of the blood, pancreas, and ovaries . In neuroscience, this compound enables the study of neurodegenerative diseases such as Alzheimer's and Huntington's, where GSK-3 is known to contribute to pathogenic mechanisms like tau hyperphosphorylation and neuroinflammation . Furthermore, this compound is valuable in metabolic disease research, given the well-established role of GSK-3 in insulin signaling and glucose homeostasis . By selectively inhibiting GSK-3, this compound facilitates the exploration of novel therapeutic strategies across a broad spectrum of human disorders. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27

IUPAC Name

3-Acetyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

InChI

InChI=1S/C15H12N2O3/c1-8(18)12-13(15(20)16-14(12)19)10-7-17(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3,(H,16,19,20)

InChI Key

TWKHNBDRVSLZKI-UHFFFAOYSA-N

SMILES

O=C(C(C(C)=O)=C1C2=CN(C)C3=C2C=CC=C3)NC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK3IN-38;  GSK3 IN-38;  GSK3-IN-38

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Potency-Solubility Trade-off : GSK3-IN-4’s lower LogP (2.4) improves solubility but reduces cell permeability compared to GSK583 .
  • Selectivity via Substituents : Sulfonyl groups in GSK583 enhance isoform specificity by occupying hydrophobic pockets unique to GSK-3β .
  • Synthetic Complexity : Oxadiazole-based compounds (e.g., Compound 41) require multi-step synthesis, limiting scalability .

Preparation Methods

Route A: Pyrazole Core Functionalization

A plausible synthesis begins with a nitro-substituted pyrazole precursor, as demonstrated in the preparation of analogous inhibitors. For example, 4-nitro-pyrazole-3-carboxylic acid (1 ) could serve as the starting material. The carboxyl group is activated using a carbodiimide reagent (e.g., EDC) and coupled with a primary amine, such as trans-4-methoxycyclohexylamine, to form an amide intermediate (2 ). Subsequent reduction of the nitro group via catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) yields the corresponding amine (3 ), which is further functionalized by acylating agents or sulfonating reagents to introduce the requisite substituents.

Key Reaction Conditions

  • Coupling : EDC, CH2Cl2\text{CH}_2\text{Cl}_2, 0–25°C, 12–24 hours.

  • Reduction : 10% Pd-C\text{Pd-C}, H2\text{H}_2 (1 atm), ethanol, 25°C, 6 hours.

Route B: Microwave-Assisted Cyclization

Microwave-assisted synthesis offers a rapid alternative for constructing heterocyclic systems. Starting with an esterified pyrazole derivative (5 ), nitro reduction followed by acylation with 2,6-dimethoxybenzoyl chloride generates a key intermediate (8 ). Hydrolysis of the ester group under basic conditions (e.g., NaOH/THF/H2O\text{H}_2\text{O}) produces a carboxylic acid, which is subsequently coupled with diverse amines using polystyrene-bound carbodiimide under microwave irradiation (100°C, 30 minutes). This method accelerates reaction kinetics and improves yields compared to conventional heating.

Optimization Challenges and Technical Considerations

Custom synthesis of this compound, as noted by Hodoodo Chemicals, involves significant technical challenges. Multi-step sequences necessitate rigorous purification at each stage, often requiring column chromatography or recrystallization to achieve >95% purity. For instance, phosphorylation or acylation steps may generate byproducts that complicate isolation, demanding optimized solvent systems (e.g., EtOAc/hexane\text{EtOAc}/\text{hexane} gradients) or fractional distillation. Additionally, stereochemical control at methoxycyclohexyl or benzoyl substituents could influence inhibitory activity, warranting chiral resolution techniques such as HPLC with chiral stationary phases.

Comparative Analysis of GSK-3 Inhibitor Synthesis

The table below summarizes reaction parameters from analogous GSK-3 inhibitor syntheses, providing a framework for this compound preparation:

Step Reagents/Conditions Yield Reference
Nitro ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, EtOH85–90%
Amide CouplingEDC, CH2Cl2\text{CH}_2\text{Cl}_270–75%
Microwave CyclizationPolystyrene-carbodiimide, 100°C65–70%
Final PurificationSilica gel chromatography>95%

Scalability and Industrial Relevance

Scaling this compound synthesis to industrial levels requires addressing exothermic reactions, solvent recovery, and waste management. Continuous-flow reactors could mitigate safety risks associated with nitro reductions or hydrogenation, while immobilized catalysts (e.g., Pd/Al2O3\text{Pd}/\text{Al}_2\text{O}_3) enhance reusability. Hodoodo’s 2–3 month lead time suggests batch-wise production with stringent quality control, underscoring the compound’s niche research applications.

Q & A

Q. What criteria should guide the inclusion of this compound data in a systematic review?

  • Methodological Answer : Follow PRISMA guidelines for study selection. Exclude non-peer-reviewed sources (e.g., patents, preprints) unless validated by independent replication. Assess bias using tools like ROBINS-I and GRADE for evidence quality. Highlight gaps, such as lack of clinical trial data, in the discussion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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